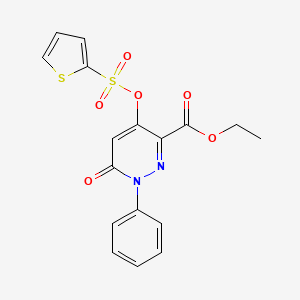![molecular formula C21H26N4O2 B3014468 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 950345-68-3](/img/structure/B3014468.png)
2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. This class of compounds has been extensively studied due to their potential as inhibitors of human dihydroorotate dehydrogenase (DHODH), translocator protein 18 kDa (TSPO) ligands, and antitumor agents, among other activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step reactions, including palladium-catalyzed C-C coupling, microwave-assisted approaches, and reactions with various acetonitrile derivatives . For instance, the synthesis of related compounds has been achieved by treating acetonitrile derivatives with DMF-dimethylacetal, followed by treatment with NH2NH2·HBr and 1,1,3,3-tetramethoxypropane or 2-aryl-substituted malondialdehydes . These methods provide a broad array of derivatives with good yields, indicating the versatility and efficiency of the synthetic routes for this class of compounds.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution patterns on these rings are crucial for the biological activity of these compounds. For example, the presence of a 3,4-dimethoxyphenyl group is a common feature in some of the derivatives, which may influence the binding affinity to biological targets . The molecular structures have been elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including cyclization, alkylation, and coupling with aromatic amines to produce new derivatives with potential biological activities . The reactivity of these compounds allows for the introduction of different substituents, which can be tailored to enhance their biological properties or to introduce new functionalities for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solvatochromic properties, have been investigated. These properties are influenced by the substituents on the pyrazolo[1,5-a]pyrimidine core and can affect the compound's solubility, stability, and overall reactivity . Additionally, the antimicrobial and radical scavenging activities of these compounds have been evaluated, demonstrating their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Potential
Deohate and Palaspagar (2020) synthesized pyrazolo[1,5-a]pyrimidine derivatives and evaluated their insecticidal and antimicrobial potential. These compounds exhibited significant activity against Pseudococcidae insects and selected microorganisms, demonstrating their potential as both insecticidal and antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer Agents
A study by Hafez, El-Gazzar, and Al-Hussain (2016) explored the synthesis of novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, for their potential as antimicrobial and anticancer agents. The synthesized compounds were found to exhibit higher anticancer activity than doxorubicin, a reference drug, against tested cell lines, indicating their promise as anticancer therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antiviral Properties
Munier-Lehmann et al. (2015) identified 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties. These compounds inhibited the replication of measles virus, highlighting their potential as antiviral agents. Their mode of action was linked to the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway (Munier-Lehmann et al., 2015).
Platelet Antiaggregating Activity
Research by Bondavalli et al. (1992) synthesized 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl) pyrimidines, which exhibited platelet antiaggregating activity superior or comparable to acetyl-salicylic acid. This suggests their potential use in preventing blood clots without the associated risk of causing ulcers, a common side effect of many anti-inflammatory drugs (Bondavalli et al., 1992).
Green Synthesis and Environmental Applications
Buriol et al. (2013) reported the green synthesis of pyrazolo[1,5-a]pyrimidines using ultrasound irradiation, a method offering advantages such as simplicity, mild conditions, and short reaction times. This approach not only highlights the compound's potential in various biological applications but also its synthesis's environmental friendliness (Buriol et al., 2013).
Zukünftige Richtungen
The future directions of research on pyrazolo[1,5-a]pyrimidines could involve the development of more efficient synthesis pathways, the exploration of their potential applications, and the study of their mechanism of action . The goal is to lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-7-9-24(10-8-14)21-11-15(2)22-20-13-17(23-25(20)21)16-5-6-18(26-3)19(12-16)27-4/h5-6,11-14H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUXQIMSHOBUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=CC(=NN32)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3014386.png)
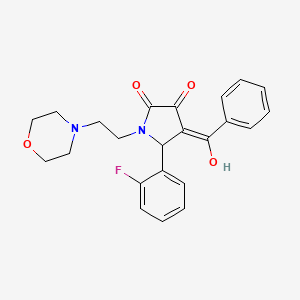
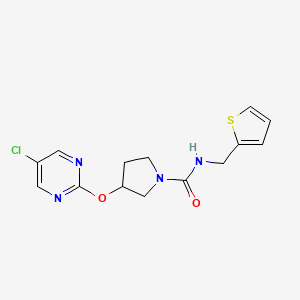
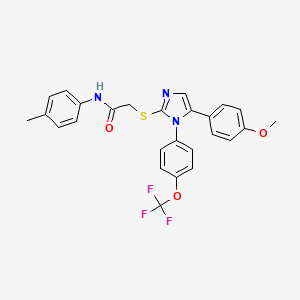
![1-[(3As,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B3014391.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3014395.png)
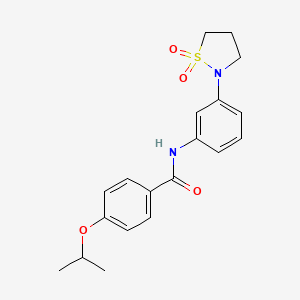
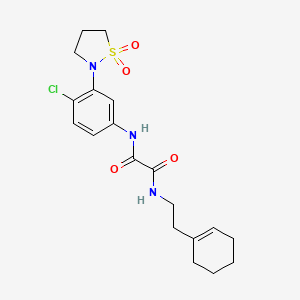
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea](/img/structure/B3014401.png)
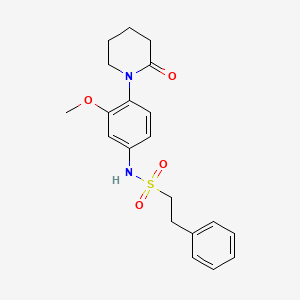
![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one](/img/structure/B3014404.png)
![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B3014405.png)
